molecular formula C14H13N3O5 B5650781 4,5-dimethoxy-2-nitro-N-3-pyridinylbenzamide

4,5-dimethoxy-2-nitro-N-3-pyridinylbenzamide

Cat. No. B5650781
M. Wt: 303.27 g/mol
InChI Key: PJFFQKGPQXYOIC-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2-nitro-N-3-pyridinylbenzamide is a chemical compound that has drawn interest in various scientific fields due to its unique structure and potential applications. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand its characteristics and functionalities.

Synthesis Analysis

A novel synthesis approach involves a three-component one-pot process, leveraging the Hantzsch synthesis method. This process combines methyl 3-oxobutanoate, ammonium carbonate, and 4,5-dimethoxy-2-nitrobenzaldehyde to create related compounds with distinct functionalities. The synthesis process is notable for its efficiency and the ability to produce crystalline forms suitable for further analysis (Maru & Shah, 2013).

Molecular Structure Analysis

The molecular crystal structure of a related compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, was obtained through crystallization from methanol. X-ray diffraction revealed that it crystallizes in the monoclinic P21/c space group, showcasing the compound's complex geometric configuration. Spectroscopic methods, including 1H NMR, mass, and IR spectroscopy, provide a comprehensive understanding of its structure (Maru & Shah, 2013).

Chemical Reactions and Properties

The compound's reactivity and interactions with other substances, such as its ability to form complexes with lanthanides, reflect its potential for creating materials with unique magnetic properties. The synthesis of cyclic dimer Ln2L2 complexes from related ligands and lanthanides showcases its versatility in forming structurally and magnetically intriguing materials (Zhu et al., 2017).

properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-21-12-6-10(11(17(19)20)7-13(12)22-2)14(18)16-9-4-3-5-15-8-9/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFFQKGPQXYOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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